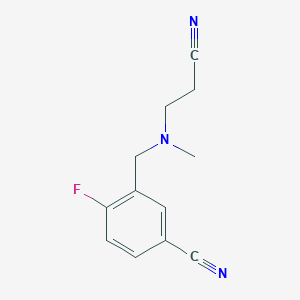
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile is an organic compound with the molecular formula C11H10FN3 It is characterized by the presence of a cyano group, a fluorine atom, and an amino group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with N-methyl-2-cyanoethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
科学的研究の応用
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile involves its interaction with biological molecules. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can enhance the compound’s stability and bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-Fluorobenzonitrile: Lacks the cyanoethyl and methylamino groups, making it less versatile in reactions.
N-Methyl-2-cyanoethylamine: Lacks the benzene ring and fluorine atom, limiting its applications in aromatic chemistry.
3-(((2-Cyanoethyl)amino)methyl)-4-fluorobenzonitrile: Similar structure but without the methyl group, affecting its reactivity and interactions.
Uniqueness
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile is unique due to the combination of functional groups that provide a balance of reactivity and stability
特性
分子式 |
C12H12FN3 |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
3-[[2-cyanoethyl(methyl)amino]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H12FN3/c1-16(6-2-5-14)9-11-7-10(8-15)3-4-12(11)13/h3-4,7H,2,6,9H2,1H3 |
InChIキー |
QDSUORIDXCQTSP-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)CC1=C(C=CC(=C1)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


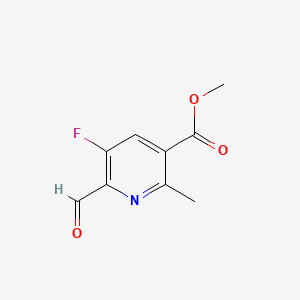
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
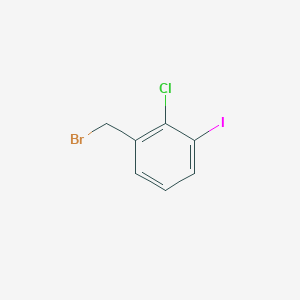
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
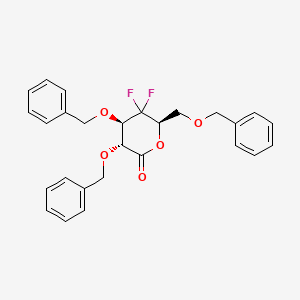
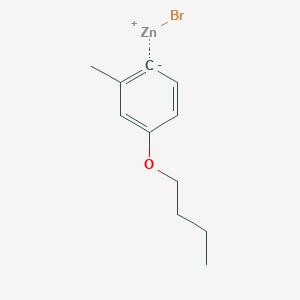
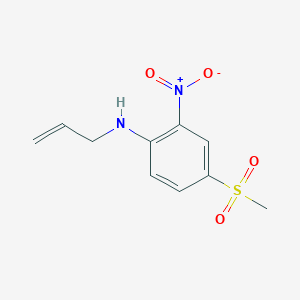
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
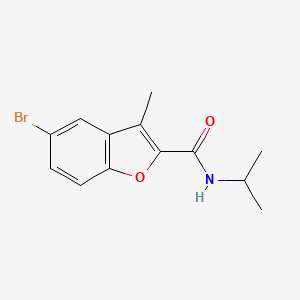
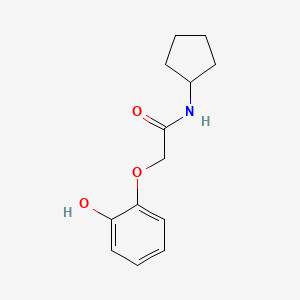
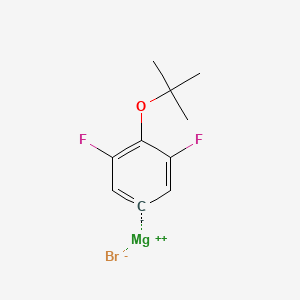
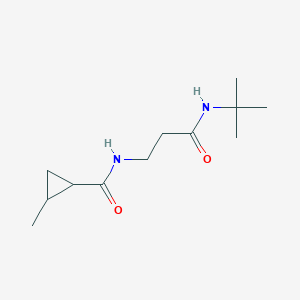
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
